7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-(4-Fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound with a complex molecular structure It belongs to the class of purine derivatives and is characterized by the presence of a fluorobenzyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps, starting with the preparation of the purine base. One common method is the reaction of 4-fluorobenzylamine with dimethylformamide (DMF) under controlled conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, 7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is studied for its potential biological activities. It may be used as a probe to investigate cellular processes or as a tool in molecular biology experiments.
Medicine: This compound has shown promise in medicinal chemistry due to its potential therapeutic properties. It may be explored for its use in treating various diseases, including cancer and inflammatory disorders.
Industry: In the industrial sector, this compound can be utilized in the development of new materials and chemicals. Its unique structure makes it suitable for applications in material science and nanotechnology.
Mechanism of Action
The mechanism by which 7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves interactions with specific molecular targets and pathways. The fluorobenzyl group may enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
6-(4-Fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
7-(3-Fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
7-(4-Chlorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness: 7-(4-Fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its specific fluorobenzyl group, which can influence its chemical reactivity and biological activity. This uniqueness may make it more effective or selective in certain applications compared to its similar counterparts.
Properties
IUPAC Name |
7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4O2/c1-17-12-11(13(20)18(2)14(17)21)19(8-16-12)7-9-3-5-10(15)6-4-9/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTHHWHLMDWVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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